molecular formula C9H13NO4S B14697806 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol CAS No. 22094-96-8

2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B14697806
CAS No.: 22094-96-8
M. Wt: 231.27 g/mol
InChI Key: PPZPNXZSZRZLJY-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is an organic compound with the molecular formula C14H22N2O4S This compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl group, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent neutralization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethan-1-ol functionality is required.

Properties

CAS No.

22094-96-8

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-(5-amino-2-methoxyphenyl)sulfonylethanol

InChI

InChI=1S/C9H13NO4S/c1-14-8-3-2-7(10)6-9(8)15(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

PPZPNXZSZRZLJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)CCO

Origin of Product

United States

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